(S)-Bicalutamide-d4

Descripción

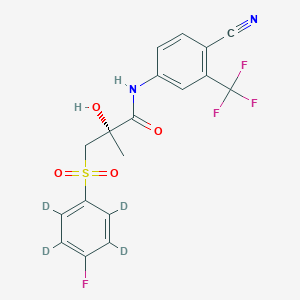

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

(2S)-N-[4-cyano-3-(trifluoromethyl)phenyl]-2-hydroxy-2-methyl-3-(2,3,5,6-tetradeuterio-4-fluorophenyl)sulfonylpropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14F4N2O4S/c1-17(26,10-29(27,28)14-6-3-12(19)4-7-14)16(25)24-13-5-2-11(9-23)15(8-13)18(20,21)22/h2-8,26H,10H2,1H3,(H,24,25)/t17-/m1/s1/i3D,4D,6D,7D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKJPYSCBVHEWIU-YNWMVSOESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CS(=O)(=O)C1=CC=C(C=C1)F)(C(=O)NC2=CC(=C(C=C2)C#N)C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1F)[2H])[2H])S(=O)(=O)C[C@](C)(C(=O)NC2=CC(=C(C=C2)C#N)C(F)(F)F)O)[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14F4N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

434.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for S Bicalutamide D4

Stereoselective Synthesis of the (S)-Enantiomer of Bicalutamide (B1683754)

The synthesis of the enantiomerically pure (S)-Bicalutamide is a critical step. Various stereoselective strategies have been developed to achieve this, including the use of catalysts, chiral auxiliaries, and resolution techniques.

Enantioselective Catalysis Approaches

Enantioselective catalysis offers an efficient route to chiral molecules. For the synthesis of bicalutamide derivatives, catalytic asymmetric oxohydroxylation has been explored. acs.org This method utilizes a cinchoninium-based catalyst with potassium permanganate (B83412) to construct key α-hydroxy-β-keto ester intermediates with high enantiomeric induction. acs.org Another approach involves the asymmetric dihydroxylation of alkenes using a chiral cation catalyst under phase-transfer conditions, which can produce chiral vicinal diols with up to 98% enantiomeric excess (ee). rsc.orgresearchgate.net These diols are valuable precursors for the synthesis of (R)-bicalutamide, and similar principles can be adapted for the (S)-enantiomer. rsc.org

| Catalyst System | Reaction Type | Key Intermediate | Enantiomeric Excess (ee) |

| Cinchoninium-based catalyst / KMnO4 | Asymmetric oxohydroxylation | α-hydroxy-β-keto esters | High |

| Chiral cinchoninium catalyst / Permanganate | Asymmetric dihydroxylation | Chiral vicinal diols | Up to 98% |

Chiral Auxiliary-Mediated Syntheses

Chiral auxiliaries are commonly employed to control stereochemistry during a synthesis. For instance, a chiral auxiliary-based Strecker reaction has been used in the synthesis of other complex molecules like saxagliptin (B632) and could be conceptually applied to the synthesis of bicalutamide precursors. nih.gov In a reported synthesis of bicalutamide analogs, D-proline was used as a chiral auxiliary to synthesize a key hydroxybromide intermediate. smu.edu The use of the unnatural (R)-proline has also been described for the synthesis of (R)-bicalutamide, indicating that the corresponding (S)-proline could be used to access the (S)-enantiomer. google.com Another strategy involves the use of chiral oxazolidinedione derived bicalutamide analogs, which are synthesized stereoselectively. nih.gov

Diastereoselective Synthetic Pathways

Diastereoselective approaches can also be used to generate the desired stereocenter. One such method involves the oxidation of a sulfide (B99878) precursor, which can lead to two diastereomeric sulfoxides. smu.edu These diastereomers can then be separated. For example, the oxidation of sulfide 3 with sodium periodate (B1199274) yielded two diastereomeric sulfoxides, 5a and 5b, in a 27% and 48% yield respectively. smu.edu The different physical properties of diastereomers allow for their separation, and subsequent steps can lead to the desired enantiomer of bicalutamide.

Chiral Resolution Techniques for Enantiomeric Purity

Chiral resolution is a classical method for separating enantiomers. High-performance liquid chromatography (HPLC) using chiral stationary phases (CSPs) is a widely used technique for the analytical and semi-preparative separation of bicalutamide enantiomers. ingentaconnect.comresearchgate.netnih.gov Polysaccharide-based CSPs, such as amylose (B160209) and cellulose (B213188) derivatives, have proven to be effective. ingentaconnect.comuclan.ac.uk For example, an amylose 3,5-dimethylphenylcarbamate immobilized onto silica (B1680970) gel (Chiralpak-IA) has been successfully used to resolve bicalutamide enantiomers with a resolution (Rs) greater than 1.5. ingentaconnect.comresearchgate.net Different mobile phase compositions have been optimized to achieve efficient separation. ingentaconnect.com

| Chiral Stationary Phase | Mobile Phase Example | Resolution (Rs) |

| Chiralpak-IA | Methanol (B129727): Hexanes: THF (30:50:20 v/v) | > 1.5 |

| Chiralpak-IA | MDC: Methanol: n-Hexane (40:20:40 v/v) | > 1.5 |

| Chiralpak-IA | Ethyl Acetate (B1210297): Methanol: n-Hexane (30:55:15v/v) | > 1.5 |

| Chiralpak-IA | MTBE: n-Hexane: Methanol (50:10:40 v/v) | > 1.5 |

| Chiralpak AD-H | n-hexane:2-propanol (65:35 v/v) | >/=6.0 |

Strategies for Deuterium (B1214612) Incorporation (d4)

Deuterium-labeled compounds, or isotopologues, are valuable tools in metabolic studies and can sometimes offer improved pharmacokinetic profiles. google.comresearchgate.netgoogle.com The synthesis of (S)-Bicalutamide-d4 involves the specific incorporation of four deuterium atoms into the molecule.

Mechanistic Considerations for Deuteration at Specific Sites

The introduction of deuterium at specific positions in a molecule requires careful consideration of the reaction mechanism. Deuterium can be introduced through various methods, such as using deuterated reagents or through hydrogen-deuterium exchange reactions under specific conditions. For example, deuterated methylamine (B109427) hydrochloride could be used as a deuterium source in the synthesis of related compounds. google.com

In the context of bicalutamide, a deuterated internal standard, (S)bicalutamide-G, d4, has been used in analytical studies, indicating that synthetic routes to deuterated bicalutamide have been developed. nih.gov The specific placement of the four deuterium atoms in this compound would dictate the synthetic strategy. For instance, if the deuterium atoms are on a methyl group, a deuterated methylating agent would be required. If they are on an aromatic ring, a deuterodehalogenation reaction of a halogenated precursor could be employed. researchgate.net The stability of the C-D bond compared to the C-H bond is the basis for the kinetic isotope effect, which can slow down metabolic processes that involve the cleavage of that bond. researchgate.net

The precise methodology for synthesizing this compound would involve a multi-step process combining one of the stereoselective synthesis methods for the (S)-enantiomer with a targeted deuteration step using appropriate deuterated reagents and reaction conditions.

Deuterium Exchange Reactions and Isotopic Labeling Protocols

Isotopic labeling via hydrogen-deuterium exchange (HDX) represents a direct approach to introduce deuterium into a molecule. These reactions typically target C-H bonds and can be facilitated by various catalytic systems.

Acid- and Base-Catalyzed Exchange: The hydrogen atoms on an aromatic ring can undergo exchange with deuterium in the presence of a deuterium source, such as deuterium oxide (D₂O), under acid or base catalysis. mdpi.com For fluoroarenes, which are relevant to the bicalutamide structure, H/D exchange can be achieved using deuterated solvents in the presence of a catalytic amount of an alkali metal carbonate. researchgate.net This process is driven by the acidity of the aromatic C-H bonds, which is influenced by the ring's substituents. researchgate.net However, applying this directly to the complex structure of bicalutamide presents challenges. The presence of multiple functional groups, including an amide and a hydroxyl group, could lead to undesired side reactions or exchange at other positions under harsh acidic or basic conditions. The sulfur atom in the sulfone group could also potentially "poison" or inhibit certain catalysts. osti.gov

Transition-Metal-Catalyzed Exchange: A more controlled method for deuterating aromatic rings involves transition-metal catalysis. mdpi.comnih.gov Catalysts based on metals like iridium, ruthenium, or iron can facilitate H/D exchange under milder conditions with greater regioselectivity. nih.gov For instance, an iron-based pincer complex has been shown to efficiently catalyze H/D exchange on a variety of heteroaromatic and aromatic hydrocarbons using benzene-d₆ as the deuterium source. nih.gov Such a method could theoretically be applied to a bicalutamide precursor, selectively deuterating the 4-fluorophenyl ring. The reaction conditions, typically involving moderate temperatures (e.g., 50-80 °C), are often compatible with sensitive functional groups. nih.gov The success of this approach would depend on the tolerance of the sulfone and amide functionalities to the specific catalyst system employed.

Precursor-Based Deuteration Methods

A more common and controlled strategy for synthesizing complex deuterated molecules like this compound involves a precursor-based approach. This method builds the final molecule from a starting material that already contains the deuterium atoms at the desired positions. Based on the formal name, N-[4-cyano-3-(trifluoromethyl)phenyl]-3-[(4-fluorophenyl-2,3,5,6-d₄)sulfonyl]-2-hydroxy-2-methyl-propanamide, the four deuterium atoms are located on the 4-fluorophenyl ring.

The synthesis would therefore proceed by first preparing a deuterated key intermediate, such as 4-fluorothiophenol-d₄ or 4-fluorobenzenesulfonyl chloride-d₄. A plausible synthetic route is outlined below:

Synthesis of Deuterated Precursor: The synthesis would begin with a deuterated starting material, such as 4-fluorobenzene-d₄. This can be converted to 4-fluorothiophenol-d₄. Alternatively, 4-fluorobenzene-d₄ can be reacted with chlorosulfonic acid to produce 4-fluorobenzenesulfonyl chloride-d₄. sigmaaldrich.com

Epoxide Ring Opening: A common strategy in bicalutamide synthesis involves the ring-opening of a chiral epoxide intermediate with a thiophenol nucleophile. google.com In this case, N-(4-cyano-3-(trifluoromethyl)phenyl)-2-methyloxirane-2-carboxamide would be reacted with the prepared 4-fluorothiophenol-d₄. This step establishes the core structure and incorporates the deuterated ring.

Oxidation to Sulfone: The resulting thioether intermediate is then oxidized to the corresponding sulfone. This oxidation is a critical step and can be achieved using various oxidizing agents, such as hydrogen peroxide in the presence of a catalyst like sodium tungstate (B81510) or in a solvent like acetic acid. google.comgoogle.com Careful control of the reaction conditions is necessary to avoid over-oxidation or degradation of the molecule. cardiff.ac.uk

Enantiomeric Control: The required (S)-stereochemistry is typically introduced by using an enantiomerically pure starting material, such as (S)-N-(4-cyano-3-(trifluoromethyl)phenyl)-2-methyloxirane-2-carboxamide, or by performing a chiral resolution at an appropriate stage of the synthesis.

This precursor-based method offers superior control over the location and extent of deuteration compared to direct exchange on the final, complex molecule.

Purification and Characterization of Stereochemically and Isotopically Pure this compound

Following synthesis, rigorous purification and characterization are essential to ensure the final product meets the required standards of stereochemical and isotopic purity.

Chromatographic Techniques for Enantiomeric and Isotopic Separation

Chiral High-Performance Liquid Chromatography (HPLC) is the primary technique for separating the (S)- and (R)-enantiomers of bicalutamide. psu.eduinotiv.com The separation relies on the differential interaction of the enantiomers with a chiral stationary phase (CSP). This technique is sensitive enough to separate the deuterated compound from any non-deuterated or partially deuterated species.

Several CSPs have been successfully employed for the resolution of bicalutamide enantiomers. The choice of column and mobile phase is critical for achieving baseline separation. psu.eduhplc.eu Methods developed for quantifying bicalutamide enantiomers in biological matrices often use the deuterated forms as internal standards, demonstrating the capability of these systems to resolve both stereoisomers and isotopologues. inotiv.com

| Chiral Stationary Phase (CSP) | Mobile Phase | Flow Rate | Detection | Reference |

|---|---|---|---|---|

| Ultron ES-OVM (protein-based) | 12.5mM Ammonium (B1175870) Formate : Ethanol (75:25, v/v) | 0.5 mL/min | MS/MS | psu.edu |

| Chiralcel OJ-RH (cellulose-based) | Isocratic mixture of 2-propanol in hexanes | N/A | UV | hplc.eu |

| Lux Amylose-2 | Gradient: Acetonitrile : Water : Ammonium Acetate | N/A | MS/MS | inotiv.com |

Advanced Spectroscopic Confirmation of Stereochemistry and Deuteration Extent

A combination of advanced spectroscopic techniques is used to confirm the identity, stereochemistry, and isotopic purity of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for structural elucidation.

¹H NMR: The most direct evidence for successful deuteration comes from the ¹H NMR spectrum. In the spectrum of this compound, the signals corresponding to the protons on the 4-fluorophenyl ring (protons H14, H15, H17, H18 in some numbering schemes) would be absent or significantly diminished. nih.gov The remaining signals, such as those for the methyl group (a sharp singlet around 1.62 ppm in CDCl₃) and the diastereotopic methylene (B1212753) protons, would be present. nih.gov The integration of the remaining proton signals relative to an internal standard allows for the quantification of the extent of deuteration.

2D NMR: Techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) can be used to confirm the stereochemistry. nih.govnih.gov NOESY detects through-space interactions between protons. Specific correlations between protons on the chiral center and other parts of the molecule can help to establish the relative and absolute configuration, distinguishing the (S)-enantiomer from the (R)-enantiomer. nih.gov

¹³C and ¹⁹F NMR: These techniques provide complementary structural information, confirming the integrity of the carbon skeleton and the presence of the fluorine atoms in both aromatic rings.

Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight and the location of the deuterium labels.

High-Resolution Mass Spectrometry (HRMS): HRMS provides a precise mass measurement, which can confirm the incorporation of four deuterium atoms. The monoisotopic mass of non-deuterated bicalutamide is 430.0610 Da, whereas this compound would have a mass of approximately 434.0862 Da. nih.govmassbank.jp

Tandem Mass Spectrometry (MS/MS): MS/MS analysis involves fragmenting the parent ion and analyzing the resulting product ions. This technique is crucial for confirming that the deuterium labels are in the correct location. By comparing the fragmentation pattern of this compound with that of its non-deuterated counterpart, one can verify that the mass shift of +4 Da is associated with fragments containing the 4-fluorophenylsulfonyl group. researchgate.netresearchgate.net

| Compound | Parent Ion [M-H]⁻ (m/z) | Key Fragment Ion (m/z) | Inferred Fragment Structure | Reference |

|---|---|---|---|---|

| Bicalutamide | 429.0 | 255.0 | [N-(4-cyano-3-(trifluoromethyl)phenyl)-2-hydroxy-2-methylpropanamide]⁻ related fragment | researchgate.net |

| Bicalutamide-d4 (B563003) | ~433.0 | ~255.0 | Fragment should not contain the deuterated ring, thus no mass shift is expected. | researchgate.net |

Note: The fragmentation patterns can be complex, and the exact structures of fragment ions are inferred based on established chemical principles.

Utilization of S Bicalutamide D4 in Sophisticated Analytical Methodologies

The Function of Deuterated Internal Standards in Quantitative Mass Spectrometry

In the field of analytical chemistry, particularly in studies requiring the exact measurement of substances, deuterated internal standards are indispensable tools. clearsynth.com Their application is a cornerstone of achieving high precision and accuracy. clearsynth.com (S)-Bicalutamide-d4 is designed for use as an internal standard for the quantification of bicalutamide (B1683754) by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS). caymanchem.com

Principles of Isotope Dilution Mass Spectrometry

Isotope Dilution Mass Spectrometry (IDMS) is a powerful quantitative technique that relies on the addition of a known amount of an isotopically enriched version of the analyte—the internal standard—to a sample. researchgate.net In this case, this compound, which is chemically identical to the analyte (S)-bicalutamide but differs in mass due to the presence of four deuterium (B1214612) atoms, is added. caymanchem.com This "spike" creates a fixed ratio of the analyte to the internal standard at the outset of the analytical process. nih.gov

The fundamental principle of IDMS is that the analyte and the deuterated internal standard behave almost identically during sample preparation, extraction, and chromatographic separation. nih.gov Any loss of the analyte during these steps will be accompanied by a proportional loss of the internal standard. nih.gov Consequently, the ratio of the analyte to the internal standard remains constant. By measuring this ratio using a mass spectrometer, which can differentiate between the two compounds based on their mass-to-charge (m/z) ratio, the initial concentration of the analyte in the sample can be accurately determined. researchgate.net

Advantages of this compound as an Internal Standard in High-Throughput Analysis

The use of this compound as an internal standard offers several distinct advantages, especially in high-throughput analysis where speed and efficiency are paramount.

Correction for Matrix Effects: Biological samples like plasma and tissue are complex mixtures containing numerous endogenous compounds that can interfere with the ionization of the analyte in the mass spectrometer, a phenomenon known as the matrix effect. researchgate.netnih.gov This can lead to either suppression or enhancement of the analyte signal, resulting in inaccurate quantification. chromatographyonline.com Because this compound has nearly identical physicochemical properties to bicalutamide, it experiences the same matrix effects. scioninstruments.comresearchgate.net By normalizing the response of the analyte to that of the internal standard, these effects can be effectively compensated for, leading to more reliable and reproducible results. clearsynth.comnih.gov

Improved Precision and Accuracy: The ability of a stable isotope-labeled internal standard to correct for variations throughout the analytical process significantly enhances the precision and accuracy of the measurement. clearsynth.comnih.gov Studies have shown that using a deuterated internal standard leads to lower coefficients of variation compared to using a structural analog as an internal standard. nih.gov

Enhanced Method Robustness: In high-throughput environments, where numerous samples are processed, variations in sample preparation and instrument performance are inevitable. scioninstruments.com The use of a deuterated internal standard like this compound makes the analytical method more robust and less susceptible to these variations, ensuring consistent performance over large sample batches. clearsynth.com

Suitability for Chiral Separations: Bicalutamide is a racemic mixture, with the (R)-enantiomer being the pharmacologically active form. inotiv.comijbio.com In studies that require the separate quantification of the (R) and (S) enantiomers, deuterated internal standards for each enantiomer, such as this compound, are crucial for accurate chiral analysis. ijbio.comijbio.com

Development and Validation of Chromatographic-Mass Spectrometric Assays

The development of robust and reliable analytical methods is essential for the accurate quantification of bicalutamide in various biological matrices. Chromatographic techniques coupled with mass spectrometry are the methods of choice for this purpose, and this compound plays a pivotal role in the validation of these assays.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method Optimization

LC-MS/MS is a widely used technique for the quantification of drugs and their metabolites in biological fluids due to its high sensitivity and selectivity. rsc.org In the development of LC-MS/MS methods for bicalutamide, this compound is the ideal internal standard. nih.gov

Method optimization typically involves the following steps:

Sample Preparation: A simple and efficient extraction method, such as protein precipitation or liquid-liquid extraction, is chosen to isolate bicalutamide and the internal standard from the biological matrix. inotiv.comakjournals.com

Chromatographic Separation: A suitable LC column and mobile phase are selected to achieve good chromatographic separation of bicalutamide from other matrix components, ensuring a clean signal for detection. akjournals.comscirp.org Chiral columns are employed when separation of the R and S enantiomers is required. inotiv.comscirp.org

Mass Spectrometric Detection: The mass spectrometer is tuned to detect specific precursor-to-product ion transitions for both bicalutamide and this compound. This is typically done in multiple reaction monitoring (MRM) mode, which provides high selectivity. nih.govakjournals.com For bicalutamide, a common transition is m/z 429.0 → 255.0, while for Bicalutamide-d4 (B563003), the transition is often m/z 433.0 → 185.0 or 435.0 > 221.0. ijbio.comnih.govscirp.org

A validated LC-MS/MS method for the chiral separation of (R)-bicalutamide and (S)-bicalutamide in human plasma and prostate tissue utilized bicalutamide-d4 (containing both R and S forms) as the internal standard. inotiv.com The method demonstrated a calibration range of 0.500-500 ng/mL for human plasma. inotiv.com

Table 1: Example LC-MS/MS Method Parameters for Bicalutamide Analysis

| Parameter | Condition |

|---|---|

| Internal Standard | Bicalutamide-d4 |

| Chromatography | Chiralpak AD-3R column |

| Mobile Phase | 5mM ammonium (B1175870) acetate (B1210297) buffer and methanol (B129727) (70:30, v/v) |

| Detection Mode | Tandem mass spectrometry with negative ionization |

| MRM Transition (Bicalutamide) | m/z 429.0 → 185.0 |

| MRM Transition (Bicalutamide-d4) | m/z 433.0 → 185.0 |

Data sourced from a study on the validation of a chiral LC-MS/MS method for bicalutamide enantiomers. ijbio.comijbio.com

Gas Chromatography-Mass Spectrometry (GC-MS) Applications

While LC-MS/MS is more commonly used for the analysis of non-volatile compounds like bicalutamide, GC-MS can also be employed, often requiring derivatization of the analyte to increase its volatility. This compound is also intended for use as an internal standard in GC-MS quantification of bicalutamide. caymanchem.com The principles of using a deuterated internal standard in GC-MS are the same as in LC-MS, providing a reliable means of quantification. However, specific applications and detailed research findings on GC-MS methods utilizing this compound are less prevalent in the literature compared to LC-MS/MS methods.

Matrix Effects and Compensation Strategies Using Deuterated Analogs

As previously mentioned, matrix effects are a significant challenge in bioanalysis, potentially compromising the accuracy of quantitative results. nih.govmedipharmsai.com These effects arise from co-eluting compounds from the biological matrix that can suppress or enhance the ionization of the analyte. chromatographyonline.com

The use of a stable isotope-labeled internal standard like this compound is the most effective strategy to compensate for matrix effects. nih.govenvirotech-online.com Because the deuterated standard co-elutes with the analyte and has nearly identical ionization properties, it is affected by the matrix in the same way. researchgate.net By calculating the ratio of the analyte peak area to the internal standard peak area, the variability introduced by matrix effects is normalized. medipharmsai.com

During method validation, matrix effects are typically assessed by comparing the response of the analyte in a post-extraction spiked sample (analyte added to an extracted blank matrix) with the response of the analyte in a neat solution. chromatographyonline.com The use of this compound helps to ensure that the method is robust against variations in matrix effects between different individual samples. nih.gov Studies have shown that even with simple extraction methods like protein precipitation, the use of a deuterated internal standard can effectively mitigate matrix effects and ensure the method meets regulatory acceptance criteria. researchgate.net

Table 2: List of Compounds

| Compound Name | |

|---|---|

| This compound | |

| Bicalutamide | |

| (R)-Bicalutamide | |

| Bicalutamide-d4 | |

| Nilutamide | hilarispublisher.com |

| Topiramate | scirp.org |

| Telmisartan | akjournals.com |

| Tolbutamide | nih.gov |

| (-)-d4-BCT | ijbio.com |

| (+)-d4-BCT | ijbio.com |

| (-)-BCT | ijbio.com |

| (+)-BCT | ijbio.com |

| [D4]-abiraterone | nih.gov |

| [D6]-N-desmethyl enzalutamide | nih.gov |

| [D6]-enzalutamide | nih.gov |

| Enzalutamide | drugbank.com |

| Sirolimus | nih.gov |

| Desmethoxyrapamycin | nih.gov |

| Acrylamide-d3 | restek.com |

| Bicalutamide USP Related Compound A | synzeal.com |

| Bicadiol | synzeal.com |

| Abiraterone | nih.gov |

Assessment of Isotopic Purity and Its Impact on Analytical Accuracy

The isotopic purity of a deuterated internal standard is a critical parameter that directly influences the accuracy and sensitivity of a quantitative assay. avantiresearch.com Isotopic purity refers to the percentage of the internal standard that is fully labeled with the desired number of deuterium atoms. avantiresearch.com In the case of this compound, this means four deuterium atoms have replaced four protium (B1232500) atoms. caymanchem.com

However, the synthesis of SILs invariably results in a distribution of isotopologues, including molecules with fewer than the target number of deuterium labels (d3, d2, d1) and even unlabeled analyte (d0). lgcstandards.com The presence of these impurities, especially the d0 isotopologue, can significantly impact analytical accuracy. Because the d0 version is mass-identical to the actual analyte being measured, its presence in the internal standard solution artificially inflates the analyte signal, leading to an overestimation of the baseline and an increase in the lower limit of quantitation (LLOQ). avantiresearch.com This compromises the sensitivity and dynamic range of the assay. avantiresearch.com

High-resolution mass spectrometry (HRMS) is a powerful technique for assessing the isotopic purity of deuterated compounds. nih.gov By analyzing the relative abundance of the different H/D isotopologue ions, a precise distribution can be determined. nih.gov A typical certificate of analysis for a batch of Bicalutamide-d4 will provide this distribution, ensuring it meets the specifications required for high-accuracy quantitative studies. lgcstandards.com For instance, a high-purity batch will have a very high percentage of the d4 form and negligible or zero d0 and d1 forms. lgcstandards.com

| Isotopologue | Normalized Intensity (%) |

| d0 | 0.00% |

| d1 | 0.00% |

| d2 | 0.17% |

| d3 | 7.26% |

| d4 | 92.57% |

| This table presents the isotopic distribution for a specific lot of Bicalutamide-d4, demonstrating high isotopic purity with a negligible presence of unlabeled (d0) or minimally labeled (d1) forms. Data sourced from a Certificate of Analysis. lgcstandards.com |

Ultimately, using an internal standard with high and well-characterized isotopic purity is essential for developing robust and reliable analytical methods, ensuring that the calibration curves are linear and the quantification of the analyte is accurate. lgcstandards.comavantiresearch.com

Application in Preclinical and In Vitro Research Sample Analysis

This compound is an indispensable tool for the accurate quantification of its non-deuterated counterpart in a variety of preclinical and in vitro research settings. Its use as an internal standard is crucial in liquid chromatography-tandem mass spectrometry (LC-MS/MS) based bioanalysis. caymanchem.cominotiv.com

Quantification in Cell-Based Assays and Enzyme Kinetics Studies

In cell-based assays designed to investigate the effects or metabolic fate of (S)-Bicalutamide, accurate quantification is paramount. For example, in studies of drug-drug interactions or cellular metabolism, this compound allows for precise measurement of the parent compound in cell lysates or culture media. biorxiv.org

A key application is in enzyme kinetics studies. americanpeptidesociety.org Research investigating the metabolism of Bicalutamide enantiomers, such as their glucuronidation by UDP-glucuronosyltransferase (UGT) enzymes, relies on stable isotope-labeled internal standards for accurate kinetic parameter determination. nih.gov In one such study, (S)-bicalutamide-G, d4 (the deuterated glucuronide) was used as the internal standard to quantify the formation of (R)- and (S)-bicalutamide glucuronide by microsomal extracts from human liver and kidney. nih.gov This approach enables the determination of key kinetic values like Km (Michaelis constant) and Vmax (maximum reaction velocity), providing insights into the efficiency and affinity of specific enzymes for the substrate. nih.govbmglabtech.com The use of a deuterated standard ensures that any variability in sample workup or instrument response is accounted for, which is critical for the reliability of the calculated kinetic parameters. nih.gov

Analysis in Tissue Homogenates and Biological Fluids from Preclinical Models

Preclinical research often requires the quantification of a drug and its enantiomers in complex biological matrices like plasma and tissue homogenates to understand its pharmacokinetics. This compound is frequently used for this purpose.

Validated LC-MS/MS methods have been developed for the simultaneous quantification of (R)- and (S)-bicalutamide in human plasma and prostate tissue homogenate, where Bicalutamide-d4 (as a racemic mixture) is added as the internal standard prior to protein precipitation. inotiv.com This ensures that any loss of analyte during the extraction process is corrected for. Similarly, this compound has been used as an internal standard for the analysis of selective androgen receptor modulators (SARMs) in bovine muscle tissue. scienceopen.com

In another preclinical study, Bicalutamide-d4 was used to determine the concentration of Bicalutamide in the skeletal muscle and spinal cord of mice via LC-MS analysis. nih.gov The ability to accurately measure drug levels in specific tissues is crucial for correlating drug exposure with pharmacological effects.

| Research Area | Matrix | Analyte(s) | Internal Standard | Analytical Method | Reference |

| Enantiomer Metabolism | Human Liver & Kidney Microsomes | (R)- and (S)-bicalutamide-glucuronide | (S)bicalutamide-G, d4 | LC-MS/MS | nih.gov |

| Chiral Separation | Human Plasma & Prostate Tissue | (R)- and (S)-bicalutamide | Bicalutamide-d4 | LC-MS/MS | inotiv.com |

| Pharmacokinetics | Mouse Skeletal Muscle & Spinal Cord | Bicalutamide | Bicalutamide-d4 | LC-MS | nih.gov |

| Chiral Bioanalysis | Human Plasma | (-)-BCT and (+)-BCT | (-)-d4-BCT and (+)-d4-BCT | HPLC-MS/MS | ijbio.com |

| This table summarizes the application of deuterated Bicalutamide as an internal standard for quantitative analysis in various preclinical and in vitro matrices. |

Methodological Considerations for High-Sensitivity Detection

Achieving high-sensitivity detection of (S)-Bicalutamide is critical for studies involving low concentrations, such as in detailed pharmacokinetic profiling or analysis of tissues with low drug penetration. The use of LC-MS/MS operating in multiple reaction monitoring (MRM) mode is the gold standard for this purpose. nih.govijbio.com

MRM provides exceptional selectivity and sensitivity by monitoring a specific precursor ion to product ion transition. For (S)-Bicalutamide and its deuterated standard, specific mass transitions are chosen to minimize background interference. For instance, a validated method for bicalutamide enantiomers used the transition m/z 429.0 → 185.0, while the deuterated standard used m/z 433.0 → 185.0. ijbio.com The choice of the product ion is crucial; an initial fragment of m/z 254.9 showed high baseline interference, so the more stable and cleaner fragment at m/z 185.0 was selected to improve the assay's robustness. ijbio.com

Other key methodological considerations include:

Chromatographic Separation: Efficient chiral chromatography is necessary to separate (S)-Bicalutamide from its (R)-enantiomer, ensuring that quantification is specific to the S-form. inotiv.com

Sample Preparation: Optimized extraction procedures, such as protein precipitation or liquid-liquid extraction, are vital to remove matrix components that can cause ion suppression and interfere with detection. inotiv.comijbio.com

Ionization Source: The choice of electrospray ionization (ESI) mode (positive or negative) can significantly affect sensitivity. For Bicalutamide, negative ESI is often used to generate the deprotonated precursor molecule [M-H]⁻. nih.govijbio.com

By carefully optimizing these chromatographic and mass spectrometric parameters, analytical methods can achieve very low limits of quantitation (LLOQ), often in the low ng/mL range for plasma samples, enabling comprehensive characterization in preclinical research. ijbio.com

Stereochemical Investigations of S Bicalutamide in Defined Biological Systems

Molecular Docking and Computational Chemistry Studies on Enantiomeric Interactions

Computational methods are instrumental in predicting and rationalizing the interactions between enantiomers and their biological targets. advancedsciencenews.com These approaches offer a molecular-level understanding of binding affinities and the conformational dynamics that govern stereoselective recognition.

Ligand-Target Binding Affinity Modeling (e.g., Androgen Receptor)

Molecular docking simulations are employed to predict the binding orientation and affinity of ligands to their target receptors. In the case of bicalutamide (B1683754), these models have been crucial in understanding its mechanism of action as an androgen receptor (AR) antagonist. nih.gov While the (R)-enantiomer is the potent antiandrogen, studies on (S)-bicalutamide help to delineate the structural features essential for high-affinity binding. nih.govresearchgate.net

Computational models have shown that bicalutamide antagonizes the AR by accessing an additional binding pocket adjacent to the hormone binding site, which is induced by the displacement of helix 12. nih.gov This displacement distorts the coactivator binding site, leading to the inactivation of transcription. nih.govnih.gov An alternative model suggests that bicalutamide can also bind in an expanded hormone pocket without significantly disturbing helix 12. nih.govnih.gov The deuterated analog, (S)-Bicalutamide-d4, serves as a valuable tool in these studies, particularly in mass spectrometry-based assays, to differentiate the enantiomers and quantify their binding. caymanchem.com

Conformational Analysis and Stereoselective Recognition Mechanisms

Quantum chemical studies and conformational analysis have revealed that the flexibility of the bicalutamide molecule plays a significant role in its interaction with the AR. researchgate.net The molecule can adopt different conformations, and the stability of these conformers influences binding affinity. nih.govresearchgate.net Computational chemistry helps in understanding the intermolecular forces, such as hydrogen bonding and steric effects, that contribute to the stereoselective recognition of the bicalutamide enantiomers by the AR. scielo.org.mxscielo.org.mx

The difference in binding affinity between the (R) and (S) enantiomers can be attributed to the specific interactions each enantiomer forms within the AR ligand-binding domain. researchgate.net The three-dimensional arrangement of the functional groups in (S)-bicalutamide may result in less favorable interactions or steric clashes compared to the (R)-enantiomer, explaining its lower affinity. researchgate.net

In Vitro Binding Assays and Receptor Interaction Studies

In vitro assays provide experimental validation for the computational predictions and offer quantitative data on the interactions between (S)-bicalutamide and its biological targets.

Competitive Binding Assays with Defined Receptors or Enzymes

Competitive binding assays are a standard method to determine the affinity of a compound for a receptor. eurofinsdiscovery.com In these assays, a radiolabeled ligand with known affinity for the receptor is used, and the ability of an unlabeled compound, such as this compound, to displace the radioligand is measured. umich.edu The results are typically expressed as the inhibitory constant (Ki) or the half-maximal inhibitory concentration (IC50). caymanchem.com

Studies have shown that bicalutamide acts as a competitive inhibitor of the androgen receptor, blocking the binding of androgens and thereby inhibiting the downstream signaling pathways that promote tumor growth. instituteofurology.innih.gov While the (R)-enantiomer is the primary active component, understanding the binding characteristics of the (S)-enantiomer is important for a complete pharmacological profile. nih.govresearchgate.net The use of deuterated standards like this compound in these assays allows for precise quantification and differentiation from the (R)-enantiomer, especially when using mass spectrometry detection methods. caymanchem.com

| Compound | Receptor/Enzyme | Binding Affinity Metric | Value |

| Bicalutamide | Androgen Receptor | Ki | 12.5 μM caymanchem.com |

| Bicalutamide | Androgen Receptor | IC50 | 1.2 μM caymanchem.com |

This table presents binding affinity data for racemic bicalutamide.

Investigating Atypical Spectral Changes in Cytochrome P450 Binding

The interaction of drugs with cytochrome P450 (CYP) enzymes can lead to characteristic spectral changes. nih.gov However, bicalutamide has been found to induce unusual spectral responses when interacting with certain CYP isoforms, such as CYP46A1. nih.gov X-ray crystallography studies have revealed that both the (S) and (R) isomers of bicalutamide bind to the CYP46A1 active site in a folded, energetically unfavorable conformation. nih.gov

This folded conformation leads to unique interactions within the active site. nih.gov Notably, a water molecule coordinates with the heme iron of the P450 enzyme and also forms a hydrogen bond with the nitrile group of bicalutamide. nih.gov This arrangement results in a previously unobserved type of P450 spectral response. nih.gov The study of (S)-bicalutamide is crucial in understanding these atypical interactions and the structural basis for the novel spectral changes. nih.gov

Stereospecificity in Substrate-Enzyme Interactions (e.g., CYP3A4 metabolism in vitro)

The metabolism of bicalutamide is stereospecific. nih.govresearchgate.net The two enantiomers are cleared from the body through different metabolic pathways. nih.govresearchgate.netdrugbank.com The pharmacologically less active (S)-enantiomer is primarily metabolized through glucuronidation. nih.govresearchgate.netdrugbank.com In contrast, the active (R)-enantiomer is mainly cleared via oxidation mediated by cytochrome P450 enzymes. nih.govresearchgate.netdrugbank.com

In vitro studies have identified CYP3A4 as the primary enzyme responsible for the metabolism of (S)-bicalutamide. nih.govdrugbank.com It is also likely that CYP3A4 is involved in the metabolism of the (R)-enantiomer. nih.govdrugbank.com The use of this compound in in vitro metabolism studies with human liver microsomes or recombinant CYP enzymes allows for precise tracking and quantification of the metabolites of the (S)-enantiomer, helping to elucidate the stereospecificity of these metabolic pathways. aetna.com

| Enantiomer | Primary Metabolic Pathway | Key Enzyme(s) |

| (S)-Bicalutamide | Glucuronidation nih.govresearchgate.netdrugbank.com | UGTs physiology.org |

| (R)-Bicalutamide | Oxidation nih.govresearchgate.netdrugbank.com | CYP3A4 (probable) nih.govdrugbank.com |

This table summarizes the primary metabolic pathways for the enantiomers of bicalutamide.

Cellular Assays for Stereoselective Biological Activity

Cellular assays are crucial for elucidating the specific roles of each bicalutamide enantiomer. These in vitro studies allow for a controlled environment to investigate their effects on cellular mechanisms without the complexities of in vivo metabolism.

The differential activity of bicalutamide enantiomers is rooted in their interaction with the androgen receptor (AR) signaling pathway. The (R)-enantiomer is a potent AR antagonist, binding to the receptor and preventing its activation by androgens like testosterone (B1683101) and dihydrotestosterone. wikipedia.orgcancercareontario.ca This blockade inhibits the transcription of androgen-responsive genes, which are critical for the growth and survival of prostate cancer cells. geneesmiddeleninformatiebank.nl

In contrast, the (S)-enantiomer exhibits significantly weaker binding to the AR. wikipedia.org Its impact on AR-mediated signaling is therefore minimal. Studies have shown that while (R)-bicalutamide effectively inhibits androgen-induced cell proliferation, the (S)-enantiomer has little to no inhibitory effect. researchgate.net

Beyond the AR pathway, research has explored the broader effects of bicalutamide on other signaling cascades. For instance, in estrogen receptor-negative breast cancer cells, bicalutamide has been shown to antagonize the oncogenic Wnt/β-catenin signaling pathway by downregulating CMYC. karger.com However, these studies typically use the racemic mixture, and the specific contribution of the (S)-enantiomer to these off-target effects remains less clear.

Resistance to bicalutamide can emerge through various alterations in cellular signaling. Some of these mechanisms include the activation of alternative pathways like the Akt pathway and the bone morphogenetic protein (BMP)-6/SMAD signaling pathway. acs.orgnih.gov Furthermore, the overexpression of efflux pumps such as P-glycoprotein and breast cancer resistance protein (BCRP) can reduce the intracellular concentration of the drug. nih.gov Research into overcoming this resistance often involves targeting these alternative signaling pathways. acs.orgnih.gov

Table 1: Differential Activity of Bicalutamide Enantiomers

| Feature | (R)-Bicalutamide | (S)-Bicalutamide |

|---|---|---|

| Primary Activity | Potent Androgen Receptor Antagonist geneesmiddeleninformatiebank.nlwikipedia.orgcancercareontario.ca | Essentially Inactive geneesmiddeleninformatiebank.nl |

| Binding Affinity to AR | High wikipedia.org | Low wikipedia.org |

| Effect on AR Signaling | Inhibitory geneesmiddeleninformatiebank.nl | Minimal researchgate.net |

| Metabolism | Primarily oxidation followed by glucuronidation geneesmiddeleninformatiebank.nlnih.gov | Direct and rapid glucuronidation geneesmiddeleninformatiebank.nlnih.gov |

| Plasma Half-life | Long (approx. 1 week) wikipedia.org | Short geneesmiddeleninformatiebank.nl |

Impact on Protein Expression and Cellular Phenotypes in Controlled Cell Culture

The differential effects of bicalutamide enantiomers on signaling pathways translate into distinct impacts on protein expression and cellular phenotypes.

In prostate cancer cell lines, treatment with (R)-bicalutamide leads to a decrease in the expression of androgen-regulated proteins, such as prostate-specific antigen (PSA). wikipedia.orgresearchgate.net This is a direct consequence of its AR antagonism. In contrast, the (S)-enantiomer does not significantly alter PSA expression. researchgate.net

Furthermore, studies have shown that bicalutamide can induce apoptosis (programmed cell death) in prostate cancer cells. This is associated with increased expression of insulin-like growth factor binding proteins (IGFBPs), specifically IGFBP-2, -3, -4, and -5. mcgill.ca While these studies often use the racemic mixture, the primary driver of this effect is understood to be the active (R)-enantiomer.

Cellular morphology and behavior are also affected. In some cancer cell lines, bicalutamide treatment can lead to cell cycle arrest, typically at the G0/G1 phase, and a reduction in cell proliferation and invasion. nih.gov This has been linked to the downregulation of proteins like cyclin D1 and matrix metalloproteinases (MMP-2 and MMP-9). nih.gov Again, these effects are predominantly attributed to the (R)-enantiomer's activity.

The development of resistance to bicalutamide is associated with significant changes in cellular phenotype. For example, bicalutamide-resistant prostate cancer cells may exhibit altered morphology, such as an increase in membrane protrusions, and a more diffuse growth pattern compared to their sensitive counterparts. researchgate.net These resistant cells also show a distinct transcriptomic profile, with changes in the expression of genes related to androgen response and fatty acid metabolism. biorxiv.org

**Table 2: Impact of Bicalutamide on Protein Expression in Cancer Cell Lines***

| Protein | Effect of Bicalutamide | Associated Cellular Phenotype |

|---|---|---|

| Prostate-Specific Antigen (PSA) | Decrease wikipedia.orgresearchgate.net | Reduced androgenic activity |

| Cyclin D1 | Decrease nih.gov | G0/G1 cell cycle arrest, reduced proliferation |

| MMP-2, MMP-9 | Decrease nih.gov | Reduced cell invasion |

| IGFBP-2, -3, -4, -5 | Increase mcgill.ca | Induction of apoptosis |

| Androgen Receptor (AR) | Decrease (in some contexts) nih.gov | Inhibition of androgen signaling |

*Effects are primarily attributed to the (R)-enantiomer due to the inactivity of the (S)-enantiomer.

Isotopic Labeling Applications in Mechanistic Chemical and Biochemical Research

Tracing Biochemical Pathways in Controlled Experimental Systems

Isotopically labeled molecules like (S)-Bicalutamide-d4 are invaluable for mapping the metabolic journey of a compound within a biological system. The deuterium (B1214612) labels act as a "heavy" tag, allowing researchers to distinguish the compound and its metabolic products from the myriad of other molecules present in a biological sample.

In vitro studies using controlled systems such as isolated enzymes or cell-free extracts are fundamental to understanding a drug's metabolism at a molecular level. Bicalutamide (B1683754) is a racemic mixture, and its enantiomers follow different metabolic routes. nih.gov The (S)-enantiomer is cleared from plasma much more rapidly than the active (R)-enantiomer and is metabolized primarily through glucuronidation, in contrast to the (R)-enantiomer which is largely cleared by cytochrome P450 (CYP) mediated oxidation. nih.govresearchgate.net

By incubating this compound with human liver microsomes or cell-free extracts rich in UDP-glucuronosyltransferases (UGTs), researchers can precisely trace its metabolic fate. Using analytical techniques like Liquid Chromatography-Mass Spectrometry (LC-MS), the parent compound and its metabolites can be separated and identified. The deuterated glucuronide metabolite will exhibit a distinct mass-to-charge ratio (m/z) that is 4 units higher than the corresponding non-labeled metabolite, confirming its origin and allowing for unambiguous identification. This approach helps pinpoint the specific enzymes responsible for the compound's clearance and characterizes the primary metabolic pathway.

Table 1: Mass Characteristics of (S)-Bicalutamide and its Deuterated Analog

| Compound | Molecular Formula | Exact Mass (Da) | Metabolic Product (Example) | Metabolite Mass (Da) |

|---|---|---|---|---|

| (S)-Bicalutamide | C₁₈H₁₄F₄N₂O₄S | 430.06 | (S)-Bicalutamide Glucuronide | 606.09 |

Note: The table presents example data for illustrative purposes.

Beyond confirming known metabolic pathways, isotopic labeling is a powerful strategy for discovering novel metabolites. musechem.comnih.gov When this compound is incubated in an in vitro system, high-resolution mass spectrometry can be employed to screen for all molecules that carry the specific isotopic signature of the d4-label. This "metabolite hunting" is made more efficient because the mass difference between the labeled and any potentially co-eluting unlabeled endogenous compounds allows for clear differentiation.

Any newly detected mass signal that corresponds to the mass of this compound plus a common metabolic transformation (e.g., hydroxylation, oxidation) can be flagged as a potential new metabolite. Subsequent structural elucidation techniques, such as tandem mass spectrometry (MS/MS), can then be used to determine the exact structure of the novel metabolite and infer its formation pathway.

Investigating Reaction Mechanisms Through Kinetic Isotope Effects

Deuterium labeling is a cornerstone of mechanistic enzymology, primarily through the study of the Kinetic Isotope Effect (KIE). The KIE is a measure of the change in the rate of a reaction when an atom in the reactant is replaced with one of its heavier isotopes. uspto.govnih.gov Because the carbon-deuterium (C-D) bond is stronger and has a lower vibrational frequency than a carbon-hydrogen (C-H) bond, reactions involving the cleavage of a C-H bond in the rate-determining step will proceed more slowly when hydrogen is substituted with deuterium. nih.gov

Primary Kinetic Isotope Effects (KIEs) are observed when the bond to the isotopically labeled atom is broken or formed in the rate-limiting step of the reaction. uspto.gov For deuterium labeling, a primary KIE (kH/kD) value is typically greater than 1, indicating a slower reaction rate for the deuterated compound. The magnitude of the KIE can provide detailed information about the transition state of the reaction. einsteinmed.edu

Secondary Kinetic Isotope Effects (KIEs) occur when the isotopic substitution is at a position not directly involved in bond cleavage in the rate-determining step. uspto.govnih.gov These effects are generally smaller than primary KIEs (kH/kD values are often close to 1) and arise from changes in the vibrational environment of the isotopic label between the ground state and the transition state. They can provide valuable insights into the geometry and hybridization of the transition state. nih.gov

By comparing the rate of metabolism of (S)-Bicalutamide with that of this compound in an enzymatic assay, researchers can probe the mechanism of the reaction. For instance, if the metabolism of (S)-Bicalutamide involves a hydroxylation step mediated by a CYP enzyme, and the deuterium labels are placed at the site of this oxidation, a significant primary KIE would be expected if C-H bond cleavage is the slowest step in the catalytic cycle. cam.ac.uk

Table 2: Hypothetical Kinetic Isotope Effect (KIE) Data for (S)-Bicalutamide Metabolism

| Isotopic Label Position | Enzyme System | Rate (unlabeled, kH) | Rate (labeled, kD) | KIE (kH/kD) | Interpretation |

|---|---|---|---|---|---|

| Phenyl ring | CYP3A4 | 100 pmol/min | 20 pmol/min | 5.0 | C-H bond cleavage is rate-determining in the hydroxylation reaction. |

Note: This table contains hypothetical data to illustrate the concept of KIE analysis.

Observing a large KIE would provide strong evidence that C-H bond abstraction is the rate-limiting step for that specific metabolic pathway. Conversely, a KIE value near unity would suggest that bond cleavage is not rate-determining, and that other steps, such as substrate binding or product release, are slower. cam.ac.uk

Distinguishing Endogenous and Exogenous Compounds in Research Models

In quantitative bioanalysis, one of the most critical applications of stable isotopically labeled compounds is their use as internal standards. alfa-chemistry.com this compound is ideally suited for this purpose in studies quantifying the levels of exogenously administered Bicalutamide in biological matrices like plasma or tissue homogenates. caymanchem.com

An ideal internal standard should have chemical and physical properties nearly identical to the analyte of interest but must be distinguishable by the analytical instrument. nih.gov this compound meets these criteria perfectly. It co-elutes with unlabeled (S)-Bicalutamide during chromatography and exhibits the same extraction recovery and ionization efficiency in a mass spectrometer. However, its 4-Dalton mass difference allows the mass spectrometer to detect it on a separate channel. researcher.lifescispace.com

The analytical procedure involves adding a precise amount of this compound to every sample at the very beginning of the sample preparation process. During extraction, concentration, and injection into the LC-MS system, any loss of the analyte will be mirrored by a proportional loss of the internal standard. By measuring the ratio of the analyte's signal to the internal standard's signal, an accurate and precise quantification of the administered drug can be achieved, effectively correcting for experimental variability. nih.gov This makes stable isotope-labeled internal standards the gold standard in quantitative bioanalysis. scispace.com

Table 3: Table of Compounds

| Compound Name | Other Names |

|---|---|

| (S)-Bicalutamide | |

| This compound | Bicalutamide-d4 (B563003); Casodex-d4; ICI-176334-d4 |

| (R)-Bicalutamide | |

| Bicalutamide | Casodex |

| (S)-Bicalutamide Glucuronide |

Future Research Directions and Methodological Innovations

Development of Novel Stereoselective and Deuteration Strategies for Analogs

The synthesis of (S)-Bicalutamide-d4 and its analogs presents an ongoing area for methodological refinement. Future research will likely focus on developing more efficient and highly selective synthetic routes.

Key areas of development include:

Site-Selective Deuteration: Precisely controlling the position of deuterium (B1214612) atoms within the molecule is essential for its application as an internal standard and for studying metabolic pathways. rsc.orgsnnu.edu.cn Advanced deuteration techniques, such as hydrogen isotope exchange (HIE), are becoming increasingly important. rsc.orgsnnu.edu.cn HIE, often catalyzed by transition metals, allows for the late-stage introduction of deuterium into complex molecules, offering a more efficient alternative to synthesizing deuterated precursors. snnu.edu.cn Other methods like using deuterated reagents (e.g., D2O, CD3I), metal-catalyzed hydrogenation with D2 gas, and photocatalysis are also being explored to achieve selective deuteration. simsonpharma.comnih.gov

Synthesis of Analogs: The development of synthetic routes for novel analogs of bicalutamide (B1683754) with different substitution patterns is an active area of research. pitt.educardiff.ac.uk These analogs are crucial for structure-activity relationship (SAR) studies and for developing new therapeutic agents with improved properties. acs.orgnih.gov For instance, the synthesis of C2-substituted bicalutamide analogs has shown promise in creating pan-antagonists for the androgen receptor. nih.gov

Table 1: Comparison of Deuteration Strategies

| Strategy | Description | Advantages | Challenges |

| Hydrogen Isotope Exchange (HIE) | Direct replacement of hydrogen with deuterium on a late-stage intermediate or the final molecule. rsc.orgsnnu.edu.cn | High efficiency, suitable for late-stage functionalization. snnu.edu.cn | Can require harsh conditions, achieving high selectivity can be difficult. nih.gov |

| Deuterated Reagents | Use of commercially available deuterated building blocks and reagents. simsonpharma.comnih.gov | Straightforward and reliable for certain positions. nih.gov | Limited availability and high cost of some deuterated precursors. nih.govnih.gov |

| Metal-Catalyzed Hydrogenation | Reduction of double or triple bonds using deuterium gas (D2) and a catalyst. simsonpharma.comnih.gov | Can be highly stereoselective. | Requires specific functional groups in the precursor molecule. |

| Enzymatic Synthesis | Use of enzymes to selectively incorporate deuterium. simsonpharma.com | High regio- and stereoselectivity, mild reaction conditions. | Enzyme availability and stability can be limiting factors. |

| Photocatalysis and Electrochemistry | Emerging methods that use light or electricity to drive deuteration reactions. nih.gov | Offers novel reactivity and selectivity. nih.gov | Still under development for widespread industrial application. |

Integration of this compound into Advanced Analytical Platforms

This compound serves as an invaluable tool in advanced analytical techniques, primarily as an internal standard for the accurate quantification of bicalutamide in biological samples. caymanchem.com

Future applications in this area will likely involve:

Mass Spectrometry (MS): In liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS), this compound is used to correct for variations in sample preparation and instrument response, leading to more precise and accurate measurements of the non-deuterated drug. caymanchem.comscbt.com The use of stable isotope-labeled internal standards is a cornerstone of quantitative bioanalysis. symeres.comacs.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: The deuterium label can be used to simplify complex NMR spectra and to study the structure and dynamics of the molecule and its interactions with biological macromolecules. simsonpharma.comscbt.com

Metabolite Identification: The distinct mass of this compound facilitates the identification of its metabolites in complex biological matrices. nih.gov By comparing the mass spectra of samples containing both the labeled and unlabeled drug, researchers can readily distinguish drug-related peaks from endogenous compounds. nih.gov This is particularly useful in drug metabolism and pharmacokinetic (DMPK) studies. symeres.comresearchgate.net

Table 2: Analytical Applications of this compound

| Technique | Application of this compound | Benefit |

| LC-MS/GC-MS | Internal Standard for quantification of bicalutamide. caymanchem.com | Improved accuracy and precision of measurements. scbt.com |

| NMR Spectroscopy | Spectral simplification and structural studies. simsonpharma.comscbt.com | Enhanced resolution and detailed structural information. scbt.com |

| Metabolomics | Tracer for metabolic pathway elucidation. moravek.com | Accurate tracking of the compound and its metabolites in biological systems. moravek.com |

Exploration of Novel In Vitro and Preclinical Models for Stereochemical Research

The stereochemistry of bicalutamide is critical to its pharmacological activity. The (R)-enantiomer is primarily responsible for the antiandrogenic effects, while the (S)-enantiomer has been investigated for other potential activities. biorxiv.orgwikipedia.org this compound can be a valuable tool in preclinical models to further dissect the roles of each enantiomer.

Future research in this area may include:

Cell-Based Assays: Using cell lines that express different forms of the androgen receptor, including mutated versions found in resistant prostate cancer, to study the specific interactions of the (S)-enantiomer. nih.gov Studies have already shown that bicalutamide can inhibit cell growth stimulated by androgens in various cell lines. nih.gov The use of this compound can help in quantifying the uptake and metabolism of this specific enantiomer in these models.

Organoid Cultures: Patient-derived organoids offer a more physiologically relevant model system to study drug response. The use of this compound in these models can provide insights into inter-individual variability in metabolism and efficacy.

Animal Models: In vivo studies in animal models of prostate cancer can utilize this compound to investigate its pharmacokinetic and pharmacodynamic properties, as well as its potential off-target effects, without the interference of the (R)-enantiomer. nih.govmdpi.com Preclinical studies have already established the potent antiandrogenic activity of bicalutamide in rats. nih.gov

Potential for this compound as a Probe in Systems Biology Methodologies

Systems biology approaches aim to understand the complex interactions within biological systems. Isotopically labeled compounds like this compound can serve as powerful probes in these investigations. moravek.com

Potential applications include:

Proteomics: Stable isotope labeling by amino acids in cell culture (SILAC) is a widely used quantitative proteomics technique. While not a direct application of labeled bicalutamide, the principle of using isotopic labels to differentiate and quantify proteins is relevant. This compound could be used in chemical proteomics approaches to identify its protein binding partners beyond the androgen receptor.

Toxicogenomics: By understanding the metabolic pathways of (S)-Bicalutamide, researchers can investigate whether any of its metabolites are associated with changes in gene expression related to toxicity. acs.org Stable isotope-labeled compounds can help to link the formation of specific metabolites to genomic changes. acs.org

The continued development and application of this compound will undoubtedly contribute to a deeper understanding of the pharmacology of bicalutamide and provide valuable tools for the development of new and improved therapies.

Q & A

Basic Research Questions

Q. How can I design experiments to assess the enantiomeric purity of (S)-Bicalutamide-d4 in preclinical studies?

- Methodological Answer : Utilize chiral chromatography coupled with mass spectrometry (LC-MS/MS) to separate and quantify enantiomers. Validate the method using reference standards of this compound and its (R)-enantiomer. Include parameters such as retention time, resolution factor (>1.5), and peak symmetry to confirm specificity . For reproducibility, perform intra- and inter-day precision tests with spiked plasma/serum matrices, adhering to ICH guidelines for analytical validation .

Q. What frameworks can guide the formulation of research questions for studying this compound’s androgen receptor binding kinetics?

- Methodological Answer : Apply the PICOT framework to structure the research question:

- P (Population): Androgen receptor-positive cell lines (e.g., LNCaP).

- I (Intervention): this compound at varying concentrations.

- C (Comparison): Non-deuterated (S)-Bicalutamide or (R)-enantiomer.

- O (Outcome): Receptor occupancy measured via radioligand binding assays.

- T (Time): Time-dependent dissociation rates (e.g., 24–72 hours).

Refine feasibility using the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to ensure alignment with preclinical research ethics .

Q. How should I address discrepancies in reported IC50 values for this compound across different studies?

- Methodological Answer : Conduct a systematic review to identify variables affecting IC50 measurements, such as assay type (competitive binding vs. functional antagonism), cell line heterogeneity, or deuterium kinetic isotope effects. Perform meta-analysis using fixed- or random-effects models to quantify heterogeneity (I² statistic). Replicate key experiments under standardized conditions (e.g., uniform cell culture protocols, ligand concentrations) to resolve contradictions .

Advanced Research Questions

Q. What strategies can resolve contradictions in metabolic stability data between in vitro and in vivo models for this compound?

- Methodological Answer :

In vitro-in vivo extrapolation (IVIVE) : Compare hepatic microsomal stability (e.g., human vs. rodent) with pharmacokinetic data from animal models. Adjust for deuterium’s impact on metabolic pathways (CYP3A4 vs. non-enzymatic degradation).

Mechanistic modeling : Use physiologically based pharmacokinetic (PBPK) models to simulate deuterium’s isotope effect on clearance rates. Validate with tracer studies using deuterated vs. non-deuterated analogs .

Tissue-specific analysis : Apply imaging techniques (e.g., MALDI-MS) to assess localized drug distribution and metabolism in prostate tumors .

Q. How can I integrate multi-omics data to elucidate this compound’s off-target effects in androgen-sensitive tissues?

- Methodological Answer :

- Transcriptomics : Perform RNA-seq on treated vs. untreated tissues to identify dysregulated pathways (e.g., AR signaling, apoptosis). Use gene set enrichment analysis (GSEA) to prioritize targets.

- Proteomics : Combine SILAC (stable isotope labeling) with LC-MS/MS to quantify protein expression changes. Cross-validate with phosphoproteomic data to map kinase activity.

- Metabolomics : Analyze tissue extracts via NMR or HR-MS to detect deuterium-induced shifts in metabolic flux (e.g., lipid peroxidation, glutathione depletion).

Triangulate findings using network pharmacology tools (e.g., Cytoscape) to identify hub nodes of off-target activity .

Q. What ethical and methodological considerations are critical when sharing patient-derived data from this compound clinical trials?

- Methodological Answer :

- De-identification : Apply GDPR-compliant anonymization techniques (e.g., k-anonymity, differential privacy) to protect patient identities. Remove indirect identifiers (e.g., rare diagnoses, precise ages) .

- Data Use Agreements (DUAs) : Restrict access to accredited researchers via controlled repositories (e.g., EGA, dbGaP). Include clauses for prohibitions on re-identification attempts.

- Consent forms : Predefine data-sharing scopes in informed consent documents, specifying allowable reuse (e.g., meta-analyses, machine learning). Update ethics approvals for secondary studies .

Data Presentation and Validation

Q. How should I present conflicting enantiomer-specific efficacy data for this compound in a grant proposal?

- Methodological Answer :

- Comparative tables : Tabulate IC50, AUC, and receptor occupancy values for (S)- vs. (R)-enantiomers across studies. Highlight methodological differences (e.g., assay temperature, ligand purity).

- Sensitivity analysis : Use Monte Carlo simulations to model how variability in enantiomer ratios affects therapeutic outcomes.

- Preclinical justification : Propose head-to-head enantiomer studies in PDX (patient-derived xenograft) models to validate superiority claims .

Q. What statistical approaches are recommended for analyzing dose-response curves in this compound combination therapy studies?

- Methodological Answer :

- Synergy assessment : Apply the Chou-Talalay method (Combination Index) to distinguish additive, synergistic, or antagonistic effects. Use CompuSyn software for dose-effect matrix calculations.

- Non-linear regression : Fit data to log-logistic models (e.g., Hill equation) using tools like GraphPad Prism. Report EC50, Hill slope, and R² values.

- Bootstrap resampling : Estimate confidence intervals for EC50 to account for biological variability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.